Neuchromenin
Overview
Description
Neuchromenin is a microbial metabolite that was first isolated from the fungal strain Penicillium glabrum. It possesses a unique pyranochromene skeleton and has been noted for its ability to induce neurite outgrowth in PC12 cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of neuchromenin involves constructing a chromone ring from sesamol and coupling this intermediate to an aldehyde via a Morita-Baylis-Hillman reaction. The Morita-Baylis-Hillman adduct is then cyclized under acidic conditions, followed by the removal of a methylene group to afford this compound in nine steps from sesamol .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Neuchromenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Neuchromenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyranochromene derivatives.
Biology: Induces neurite outgrowth in PC12 cells, making it valuable for neurobiological studies.
Medicine: Investigated for its potential anti-inflammatory and cytoprotective properties.
Mechanism of Action
Neuchromenin exerts its effects primarily by inducing neurite outgrowth in PC12 cells. This process involves the activation of specific signaling pathways that promote neuronal differentiation and growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key proteins involved in neuronal development .
Comparison with Similar Compounds
Neuchromenin is unique due to its pyranochromene skeleton. Similar compounds include:
Myxotrichin C: Another metabolite from Penicillium glabrum with similar biological activities.
Deoxyfunicone: Shares structural similarities and biological activities with this compound.
Asterric Acid: Another fungal metabolite with comparable properties.
This compound stands out due to its potent neurite outgrowth-inducing activity, making it a valuable compound for neurobiological research.
Properties
IUPAC Name |
(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSJAOFFFAYJH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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